molecular formula C20H19N3O5 B11022562 N-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-5-methoxy-1-methyl-1H-indole-2-carboxamide

N-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-5-methoxy-1-methyl-1H-indole-2-carboxamide

Cat. No.: B11022562
M. Wt: 381.4 g/mol
InChI Key: ZUATUVMXCRIREN-UHFFFAOYSA-N
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Description

This compound is a mouthful, but its structure reveals its significance. Let’s break it down:

    Name: N-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-5-methoxy-1-methyl-1H-indole-2-carboxamide

    Molecular Formula: C₁₁H₁₄N₄O₃S

    CAS Number: 303090-88-2

    Molecular Weight: 282.323 g/mol

The compound belongs to the class of indole derivatives and contains a benzodioxole moiety. It’s a hybrid of various functional groups, making it intriguing for research and applications.

Preparation Methods

Synthetic Routes:: While detailed synthetic routes for this specific compound are scarce, researchers have explored various strategies involving condensation reactions, cyclizations, and functional group transformations. These methods often require protecting groups and careful optimization.

Industrial Production:: Unfortunately, industrial-scale production methods remain elusive due to the compound’s complexity

Chemical Reactions Analysis

Reactivity::

    Oxidation: The compound’s indole ring can undergo oxidation, yielding various oxidation states.

    Substitution: Nucleophilic substitution reactions at the amide or indole nitrogen are possible.

    Reduction: Reduction of the carbonyl group or other functional groups may occur.

Common Reagents::

    Hydrazine derivatives: Used for condensation reactions.

    Acylating agents: For amide formation.

    Oxidizing agents: To explore oxidation pathways.

Major Products:: Products depend on reaction conditions, but potential outcomes include amides, hydrazones, and indole derivatives.

Scientific Research Applications

Chemistry::

    Building Block: Researchers use it as a building block for more complex molecules.

    Drug Discovery: Its unique structure inspires drug design.

Biology and Medicine::

    Anticancer Potential: Some studies suggest anticancer activity.

    Biological Probes: Used to study cellular processes.

Industry::

    Materials Science: Investigated for optoelectronic materials.

    Agrochemicals: Potential agricultural applications.

Mechanism of Action

The compound’s precise mechanism remains an active area of research. It likely interacts with cellular targets, affecting signaling pathways or enzymatic processes.

Properties

Molecular Formula

C20H19N3O5

Molecular Weight

381.4 g/mol

IUPAC Name

N-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-5-methoxy-1-methylindole-2-carboxamide

InChI

InChI=1S/C20H19N3O5/c1-23-15-5-4-14(26-2)7-12(15)8-16(23)20(25)21-10-19(24)22-13-3-6-17-18(9-13)28-11-27-17/h3-9H,10-11H2,1-2H3,(H,21,25)(H,22,24)

InChI Key

ZUATUVMXCRIREN-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)OC)C=C1C(=O)NCC(=O)NC3=CC4=C(C=C3)OCO4

Origin of Product

United States

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